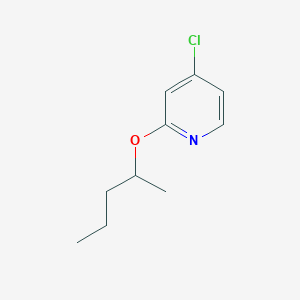

4-Chloro-2-(pentan-2-yloxy)pyridine

Description

4-Chloro-2-(pentan-2-yloxy)pyridine is a pyridine derivative featuring a chlorine atom at the 4-position and a pentan-2-yloxy group (a branched alkoxy substituent) at the 2-position. Its molecular formula is C₁₀H₁₄ClNO, with a molar mass of 199.68 g/mol. Pyridine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties.

Properties

IUPAC Name |

4-chloro-2-pentan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-4-8(2)13-10-7-9(11)5-6-12-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAFGYUJODYUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744889 | |

| Record name | 4-Chloro-2-[(pentan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346706-96-4 | |

| Record name | Pyridine, 4-chloro-2-(1-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346706-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-[(pentan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pentan-2-yloxy)pyridine typically involves the reaction of 4-chloropyridine with pentan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Chloropyridine+Pentan-2-ol→4-Chloro-2-(pentan-2-yloxy)pyridine

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(pentan-2-yloxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pentan-2-yloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

4-Chloro-2-(pentan-2-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pentan-2-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

- 2-Chloro-6-(pentan-2-yloxy)pyridine Structure: Chlorine at position 2 and pentan-2-yloxy at position 4. Molecular Formula: C₁₀H₁₄ClNO (same as target compound). Key Differences: Altered substituent positions may lead to differences in dipole moments, solubility, and reactivity. For example, the chlorine’s electron-withdrawing effect at position 2 could deactivate the pyridine ring differently compared to position 4 .

Substituent Type Variations

4-Chloro-2-(cyclohexylthio)pyridine

- Structure : Cyclohexylthio (thioether) group at position 2.

- Molecular Formula : C₁₁H₁₄ClNS.

- Molar Mass : 227.75 g/mol.

- Key Differences : The thioether group introduces sulfur, which has lower electronegativity than oxygen, reducing hydrogen-bonding capacity but increasing lipophilicity. This could enhance membrane permeability in biological systems .

4-Chloro-2-(trimethylsilyl)pyridine

- Structure : Trimethylsilyl group at position 2.

- Molecular Formula : C₈H₁₁ClNSi.

- Molar Mass : 192.72 g/mol.

- Silicon-based groups also confer thermal stability, useful in materials science .

Pyridine, 4-chloro-2-[(2-propyn-1-yloxy)methyl]-

Aromatic and Heterocyclic Derivatives

2-(Chloro(4-chlorophenyl)methyl)pyridine

- Structure : Benzylchloride-derived substituent at position 2.

- Molecular Formula : C₁₂H₈Cl₂N.

4-Chloro-2-(2-fluorophenyl)pyridine

Comparative Data Table

Biological Activity

4-Chloro-2-(pentan-2-yloxy)pyridine is a pyridine derivative that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and insecticidal properties, supported by research findings and case studies.

Chemical Structure and Properties

4-Chloro-2-(pentan-2-yloxy)pyridine is characterized by the presence of a chlorine atom and a pentan-2-yloxy group attached to the pyridine ring. This unique structure contributes to its biological activity by enhancing lipophilicity and allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-2-(pentan-2-yloxy)pyridine exhibit significant antimicrobial properties. Specifically, studies have shown that certain pyridine derivatives demonstrate effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In a comparative study, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM/mL, indicating potent antimicrobial activity superior to standard antibiotics like norfloxacin and fluconazole .

Antifungal Activity

The antifungal properties of pyridine derivatives have also been highlighted in literature. For instance, compounds similar to 4-Chloro-2-(pentan-2-yloxy)pyridine have shown moderate to excellent antifungal activity against strains such as Aspergillus niger and Candida albicans . The effectiveness of these compounds often correlates with their structural modifications, which influence their interaction with fungal cell membranes .

Insecticidal Activity

The insecticidal potential of 4-Chloro-2-(pentan-2-yloxy)pyridine has been explored in agricultural contexts. It has been noted for its efficacy against common agricultural pests like aphids and spider mites. In bioassays, the compound demonstrated significant mortality rates among treated insect populations, suggesting its viability as an active ingredient in pesticide formulations .

The biological activity of 4-Chloro-2-(pentan-2-yloxy)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity.

- Receptor Interaction : The chlorine atom may facilitate halogen bonding, enhancing binding affinity to specific receptors or enzymes.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyridine derivatives against bacterial strains. The results indicated that 4-Chloro-2-(pentan-2-yloxy)pyridine exhibited comparable or superior activity against tested strains compared to established antibiotics .

Insecticidal Efficacy Evaluation

Another study focused on evaluating the insecticidal efficacy of 4-Chloro-2-(pentan-2-yloxy)pyridine on cotton pests. The results showed high mortality rates in treated groups, establishing the compound's potential as an effective insecticide .

Comparative Analysis Table

| Compound | Antimicrobial Activity (MIC μM/mL) | Antifungal Activity | Insecticidal Activity |

|---|---|---|---|

| 4-Chloro-2-(pentan-2-yloxy)pyridine | 2.18 - 3.08 | Moderate to Excellent | High |

| Similar Pyridine Derivative A | 1.50 - 3.00 | Excellent | Moderate |

| Similar Pyridine Derivative B | 3.50 - 5.00 | Poor | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.